1,4-Dideoxy-1,4-imino-L-arabinitol
Overview
Description
1,4-Dideoxy-1,4-imino-L-arabinitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory effects on various enzymes, particularly glycogen phosphorylase and α-glucosidases . Due to its unique structure and biological activity, it has garnered significant interest in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dideoxy-1,4-imino-L-arabinitol typically involves the use of multi-protected intermediates. One common method includes the treatment of multi-protected compounds with iodine in methanol, which efficiently deprotects groups such as isopropylidene, butyldimethylsilyl, phenylfluorenyl, and benzyloxycarbonyl . This method allows for the direct formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dideoxy-1,4-imino-L-arabinitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different structural analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Scientific Research Applications
1,4-Dideoxy-1,4-imino-L-arabinitol has a wide range of scientific research applications, including:
Mechanism of Action
1,4-Dideoxy-1,4-imino-L-arabinitol exerts its effects primarily through the inhibition of glycogen phosphorylase and α-glucosidases . By binding to the active sites of these enzymes, it prevents the breakdown of glycogen and the hydrolysis of glycosidic bonds, respectively . This inhibition is achieved through the compound’s structural similarity to the transition state of the enzyme-catalyzed reactions, allowing it to effectively block enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with potent glycosidase inhibitory properties.
Isofagomine: Known for its strong inhibition of glycosidases and potential therapeutic applications.
1-Deoxygalactonojirimycin: Used in the treatment of Fabry disease due to its enzyme inhibitory effects.
Uniqueness
1,4-Dideoxy-1,4-imino-L-arabinitol is unique due to its specific inhibitory effects on glycogen phosphorylase and α-glucosidases, making it particularly valuable for studying glycogen metabolism and developing treatments for related disorders . Its structural features and biological activity distinguish it from other similar compounds, providing unique opportunities for scientific research and therapeutic applications.
Properties
IUPAC Name |
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBIHBLFRADNM-YUPRTTJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905855 | |
Record name | 2-(Hydroxymethyl)pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100937-53-9 | |
Record name | (2S,3S,4S)-2-(Hydroxymethyl)-3,4-pyrrolidinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100937-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dideoxy-1,4-iminoarabinitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100937539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Hydroxymethyl)pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z330X18GMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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